2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H13N5OS and a molecular weight of 263.32 .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .Scientific Research Applications
Synthesis and Structural Characterization
Research has delved into the synthesis of derivatives and analogs of triazole-containing compounds, showcasing their potential in various applications. For instance, studies have reported on the synthesis of triazole derivatives through reactions involving amino-triazoles with different acylating agents, providing a foundation for further exploration of their chemical properties and potential applications in medicinal chemistry and material science (Panchal & Patel, 2011), (Heras et al., 2003).
Biological Activities
Several studies have focused on evaluating the biological activities of triazole derivatives. Research into the antiexudative activity of pyrolin derivatives of triazole compounds has found promising results, indicating the potential for these compounds in therapeutic applications (Chalenko et al., 2019). Additionally, investigations into the antimicrobial properties of novel triazole derivatives have highlighted their potential as effective agents against various microbial pathogens, supporting their exploration for use in antimicrobial therapies (Altıntop et al., 2011), (Bektaş et al., 2007).
Anticancer Potential
The synthesis and evaluation of anticancer properties of triazole derivatives have also been explored, with some compounds showing significant activity against cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Ostapiuk et al., 2015).
Methodological Advances
Research has also focused on methodological advances in the synthesis of triazole compounds, employing environmentally friendly approaches and exploring novel reaction mechanisms. This includes the development of one-pot synthesis methods that offer advantages in terms of efficiency and environmental impact (Sheng-qing, 2010), (Li et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazoles, which are known to possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and anti-inflammatory properties.
Mode of Action
Based on the known activities of similar 1,2,4-triazole compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Given the broad biological activities of 1,2,4-triazoles, it’s likely that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall activity .
Pharmacokinetics
It’s known that the compound has a low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have good lipophilicity, which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with 1,2,4-triazoles, the effects could potentially be diverse, depending on the specific targets and pathways affected .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-26-15-8-7-13(19)10-14(15)21-17(25)11-27-18-23-22-16(24(18)20)9-12-5-3-2-4-6-12/h2-8,10H,9,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHKZBQKVJHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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